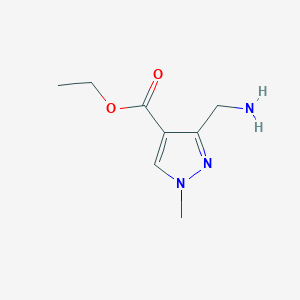

ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

CAS No.: 1946813-91-7

Cat. No.: VC7245776

Molecular Formula: C8H13N3O2

Molecular Weight: 183.211

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1946813-91-7 |

|---|---|

| Molecular Formula | C8H13N3O2 |

| Molecular Weight | 183.211 |

| IUPAC Name | ethyl 3-(aminomethyl)-1-methylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H13N3O2/c1-3-13-8(12)6-5-11(2)10-7(6)4-9/h5H,3-4,9H2,1-2H3 |

| Standard InChI Key | ZRVROEAXFBKWAX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(N=C1CN)C |

Introduction

Structural and Molecular Characteristics

Molecular Framework and Nomenclature

The compound’s IUPAC name, ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate, reflects its pyrazole backbone with three functional groups:

-

1-Methyl group: Substituted at the pyrazole ring’s nitrogen atom to stabilize tautomeric forms .

-

3-Aminomethyl group (-CH2NH2): Introduces a primary amine moiety, enhancing solubility and reactivity compared to simpler amino analogs .

-

4-Ethyl ester (-COOEt): A common prodrug strategy to improve bioavailability and metabolic stability .

Molecular Formula and Weight

-

Formula:

-

Molecular weight: 195.21 g/mol

Key Structural Differences from Analogs

Compared to ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 21230-43-3), the substitution of the 3-amino group (-NH2) with an aminomethyl group (-CH2NH2) alters electronic distribution and steric effects, potentially influencing reactivity and biological activity .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis for ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate is documented, analogous routes from CAS 21230-43-3 suggest a multi-step process:

Step 1: Formation of Pyrazole Core

Methylhydrazine reacts with aldehydes (e.g., p-anisaldehyde) under Dean-Stark conditions to form hydrazones, followed by cyclization with ethyl ethoxymethylenecyanoacetate .

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–200°C | |

| Solvent | Benzene, ethanol, chloroform | |

| Catalysts/Reagents | Thiourea, hydrochloric acid |

Yield Optimization: Analogs report yields up to 95% under optimized conditions (e.g., urea melt at 200°C) .

Physicochemical Properties

Experimental and Predicted Data

Extrapolated from CAS 21230-43-3 and 6994-25-8 :

Spectroscopic Data:

-

NMR (DMSO-d6): Expected signals at δ 1.3 (t, -CH2CH3), δ 3.8 (s, N-CH3), δ 4.2 (q, -OCH2), δ 3.6 (s, -CH2NH2) .

-

IR: Stretching vibrations at 3300 cm (N-H), 1720 cm (C=O ester) .

Pharmacological and Biological Activity

Drug Likeness and ADMET Profiles

Predicted using SwissADME and extrapolated from analogs :

| Parameter | Value | Implication |

|---|---|---|

| GI Absorption | High | Oral bioavailability |

| BBB Permeation | No | CNS inactivity |

| CYP Inhibition | None | Low drug interactions |

| Lipinski Violations | 0 | Drug-like |

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion |

| H315 (Skin irritation) | Use gloves |

| H319 (Eye irritation) | Wear goggles |

Storage: 2–8°C in airtight, light-sensitive containers .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

-

Allopurinol Analogs: Used in gout treatment; aminomethyl variants may improve urate-lowering efficacy .

-

Anticancer Agents: Pyrazole cores are prevalent in kinase inhibitors (e.g., crizotinib analogs) .

Patent Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume